molecular formula C12H16F2N2 B1488392 4-(4-(Difluoromethyl)piperidin-1-yl)aniline CAS No. 1894947-01-3

4-(4-(Difluoromethyl)piperidin-1-yl)aniline

Cat. No. B1488392
CAS RN: 1894947-01-3
M. Wt: 226.27 g/mol
InChI Key: QEIDBGFZVBYUHK-UHFFFAOYSA-N
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Description

“4-(4-(Difluoromethyl)piperidin-1-yl)aniline” is a chemical compound with the molecular formula C12H15F3N2 . It has an average mass of 244.256 Da and a monoisotopic mass of 244.118729 Da .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to an aniline group via a carbon atom that also carries two fluorine atoms .


Chemical Reactions Analysis

Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 339.1±42.0 °C at 760 mmHg, and a flash point of 158.9±27.9 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

1. Neurological Research

The compound 4-(4-(Difluoromethyl)piperidin-1-yl)aniline has been studied in the context of neurological conditions. For instance, Langston et al. (1983) found that a substance structurally related to this compound, primarily 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), caused marked parkinsonism in individuals who used an illicit drug intravenously, suggesting a potential link between piperidine derivatives and neurodegeneration in the substantia nigra of the brain (Langston, Ballard, Tetrud, & Irwin, 1983).

2. Bioavailability and Nutrient Absorption

Piperidine derivatives, such as this compound, are also studied for their potential role in enhancing bioavailability and nutrient absorption. Fernández-Lázaro et al. (2020) discussed the properties of black pepper, which contains piperidine, in improving the absorption of vitamins and minerals. This study highlighted the potential of piperidine compounds in promoting iron absorption in physically active individuals, indicating their relevance in sports nutrition and dietary supplementation (Fernández-Lázaro, Mielgo-Ayuso, Córdova Martínez, & Seco-Calvo, 2020).

3. Chemotherapy Metabolism

Renzulli et al. (2011) studied N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist related to piperidine compounds, for its metabolism and disposition in humans. The study found extensive metabolism of this compound, with principal metabolic routes including oxidation of the benzofuran ring, indicating the complex metabolic pathways that piperidine derivatives can undergo, which is essential in understanding drug metabolism and optimizing chemotherapy (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

4. Hormonal Secretion Studies

Piperidine has been studied for its effects on hormonal secretion. Mendelson et al. (1981) used piperidine to study its effect on sleep-related and insulin-induced growth hormone and prolactin secretion, demonstrating its potential role in hormonal regulation and its implications for conditions such as sleep disorders and metabolic diseases (Mendelson, Lantigua, Wyatt, Gillin, & Jacobs, 1981).

properties

IUPAC Name

4-[4-(difluoromethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-12(14)9-5-7-16(8-6-9)11-3-1-10(15)2-4-11/h1-4,9,12H,5-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIDBGFZVBYUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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